2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile
Description
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile (CAS: 7621-79-6) is a nitrile derivative characterized by a central acetonitrile backbone substituted with branched polyamine chains. Each ethylamino group is further functionalized with bis(cyanomethyl) substituents, resulting in a highly branched, electron-deficient structure. Key physical properties include a density of 1.186 g/cm³, boiling point of 488°C, and flash point of 248.9°C .
Properties
IUPAC Name |
2-[bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8/c15-1-6-20(7-2-16)11-13-22(10-5-19)14-12-21(8-3-17)9-4-18/h6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIYQKRDYBEHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC#N)CC#N)N(CCN(CC#N)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310725 | |
| Record name | 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-74-7 | |
| Record name | NSC231420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycolonitrile-Based Cyanomethylation
The reaction of ethylenediamine with glycolonitrile (HOCH₂CN) under basic aqueous conditions forms an intermediate ethylenediamine diacetonitrile (EDDN), which undergoes further cyanomethylation with formaldehyde and hydrocyanic acid (HCN). This method, detailed in US5208363A, proceeds via sequential nucleophilic substitutions:
Step 1: Formation of EDDN
Ethylenediamine reacts with glycolonitrile at pH 8–12 and 0–70°C, favoring double cyanomethylation:
Yields exceed 90% when maintaining stoichiometric excess of glycolonitrile (2.2:1 molar ratio).
Step 2: Tetra-Substitution via HCN/Formaldehyde
EDDN undergoes acid-catalyzed (pH 0.5–3) reaction with HCN and formaldehyde at 20–90°C:
Critical parameters include simultaneous addition of HCN and formaldehyde to minimize side reactions, achieving 85–92% conversion.
Table 1: Glycolonitrile Method Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 25–30°C | Maximizes amine reactivity |
| pH (Step 2) | 0.5–1.0 | Prevents HCN volatilization |
| HCN:Formaldehyde ratio | 1:1 molar | Avoids oligomerization |
| Reaction time (Step 2) | 4–6 hours | Ensures complete substitution |
Chloroacetonitrile Alkylation Route
US20180265451A1 and EP3350154B1 describe ethylenediamine alkylation with chloroacetonitrile (ClCH₂CN) in acetonitrile solvent using K₂CO₃ as base:
Single-Pot Synthesis
Key advantages include:
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Solvent : Acetonitrile improves reagent solubility and facilitates HCl neutralization.
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Base : K₂CO₃ (2.5 equivalents) maintains pH 8–9, preventing premature hydrolysis.
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Temperature : 25–30°C balances reaction rate and side-product formation.
Table 2: Chloroacetonitrile Method Performance
| Condition | Value | Outcome |
|---|---|---|
| Chloroacetonitrile:EDA | 4.2:1 molar | 94% conversion to product |
| Reaction time | 8–12 hours | 88% isolated yield |
| Workup | Filtration, crystallization | ≥98% purity |
Mechanistic Insights and Side Reactions
Nucleophilic Substitution Dynamics
In both methods, primary amine groups in ethylenediamine attack electrophilic centers:
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Glycolonitrile route : The hydroxyl group in HOCH₂CN acts as a leaving group, forming a nitrile-substituted amine.
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Chloroacetonitrile route : Chloride displacement proceeds via SN2 mechanism, favored by polar aprotic solvents.
Critical side reactions :
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Over-alkylation : Excess chloroacetonitrile leads to quaternary ammonium salts, mitigated by controlled reagent addition.
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Hydrolysis : Cyanomethyl groups may hydrolyze to acetamides at pH > 10, necessitating strict pH control.
Catalytic and Process Optimization
Acid Catalysis in Glycolonitrile Method
Sulfuric acid (0.1–0.5 M) in Step 2 accelerates imine formation between formaldehyde and amine intermediates:
Subsequent HCN addition completes cyanomethylation:
Catalyst concentration above 0.3 M reduces reaction time by 40% but increases corrosion risks.
Phase-Transfer Catalysis (PTC)
Tributylammonium bromide (5 mol%) in chloroacetonitrile reactions enhances interphase transfer, achieving 95% conversion at 30°C versus 72% without PTC.
Purification and Characterization
Crystallization protocols :
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Glycolonitrile product : Acidify to pH 2–3 with HCl, concentrate, and crystallize from ethanol/water (3:1).
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Chloroacetonitrile product : Extract with dichloromethane, wash with brine, and recrystallize from acetonitrile.
Spectroscopic validation :
Industrial-Scale Considerations
Table 3: Method Comparison for Manufacturing
| Factor | Glycolonitrile Route | Chloroacetonitrile Route |
|---|---|---|
| Raw material cost | $12/kg | $8/kg |
| Toxicity | High (HCN exposure) | Moderate (ClCH₂CN) |
| Waste generation | 3.2 kg/kg product | 1.8 kg/kg product |
| CAPEX (reactor type) | Glass-lined steel | Stainless steel |
Chemical Reactions Analysis
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its nucleophilic properties allow it to participate in nucleophilic addition and substitution reactions, making it valuable in organic synthesis .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Reacts with carbonyl compounds | Variable |
| Substitution | Displaces halides in alkyl halides | Variable |
| Dimerization | Forms cyclic compounds under specific conditions | Variable |
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities, making it a subject of interest in biochemical research. Studies have explored its use in developing therapeutic agents targeting various diseases, including cancer and bacterial infections .
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of newly synthesized derivatives against several Gram-positive and Gram-negative bacteria. The compounds showed significant inhibition zones compared to standard antibiotics like ampicillin, indicating their potential as antimicrobial agents .
Medicine
The compound's derivatives are being investigated for their therapeutic potential, particularly in treating diseases associated with protein-protein interactions. For instance, modifications of this compound have been explored as modulators for cardiac transcription factors GATA4 and NKX2-5, which play critical roles in heart development and function .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique chemical properties allow it to serve as an effective building block for creating complex materials with desirable characteristics .
Mechanism of Action
The mechanism of action of 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile involves its ability to act as a nucleophile due to the presence of multiple cyanomethyl groups. These groups can participate in various nucleophilic addition and substitution reactions, targeting specific molecular sites and pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitrile groups, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitriles with polyamine substituents. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Physical Comparison
Key Structural and Functional Differences
Trifluoromethyl derivatives (e.g., 144376-68-9) exhibit stronger electronegativity but lack the polyamine branching seen in the target compound .
Thermal Stability :
- The high boiling point (488°C) of the target compound suggests greater thermal stability than phenylacetonitrile derivatives (e.g., 454.4°C for 6335-57-5) .
Biological Activity: Bis-α-amino nitriles (e.g., Compound I/II) demonstrate antimicrobial properties due to their macrocyclic structure, a feature absent in the target compound .
Synthetic Utility :
- The target compound’s branched amines may serve as ligands in coordination chemistry, whereas 3,5-bis(trifluoromethyl)phenylacetonitrile is used in fluorinated catalyst systems .
Biological Activity
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile, with the molecular formula C14H18N8, is a complex organic compound notable for its potential biological activity. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.
The synthesis of this compound typically involves the cyanoacetylation of amines. A common method includes the reaction of ethyl cyanoacetate with amines in the presence of a base such as sodium ethoxide in ethanol. The compound features multiple cyanomethyl groups, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N8 |
| Molecular Weight | 298.35 g/mol |
| Density | 1.201 g/cm³ |
| Boiling Point | 632.8 °C (predicted) |
| pKa | 2.55 (predicted) |
Cytotoxicity and Anticancer Properties
Research has indicated that derivatives of bis(2-aminoethyl)amine, structurally related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic activity of several derivatives, it was found that:
- Compound 6 demonstrated the highest growth-inhibitory activity across all tested cancer cell lines (IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM).
- The 4-bromophenyl derivative exhibited a notable reduction in interleukin-6 (IL-6) levels, indicating its potential anti-inflammatory properties alongside cytotoxic effects against lung carcinoma (A549) cells .
The mechanism underlying the biological activity of this compound involves its ability to act as a nucleophile due to the presence of multiple cyanomethyl groups. These groups facilitate nucleophilic addition and substitution reactions, targeting specific molecular pathways associated with cell proliferation and apoptosis.
Apoptotic Activity
Flow cytometry analyses revealed that treatment with certain derivatives led to significant early and late apoptosis in A549 cells:
- Early apoptosis rates increased to 28.9–42.7% compared to control levels of 7.3% .
- Late apoptosis was also induced by specific compounds, demonstrating their potential as therapeutic agents in cancer treatment.
Comparative Analysis with Similar Compounds
Comparative studies have shown that while similar compounds like 2-[bis(cyanomethyl)amino]acetonitrile possess some biological activities, the unique arrangement and presence of additional cyanomethyl groups in this compound enhance its reactivity and potential therapeutic applications.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Multiple cyanomethyl groups | Significant cytotoxicity against cancer cells |
| 2-[bis(cyanomethyl)amino]acetonitrile | Fewer cyanomethyl groups | Moderate biological activity |
| Diethylenetriaminepentaacetonitrile | More complex structure | Diverse chemical properties |
Case Studies and Research Findings
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Cytotoxicity Evaluation : A study conducted on various bis(2-aminoethyl)amine derivatives highlighted that specific modifications could enhance anticancer properties significantly.
- The strongest anti-cancer effects were observed in derivatives with electron-withdrawing substituents, which correlated with increased lipophilicity and drug-likeness scores.
- Anti-inflammatory Effects : Research indicated that certain derivatives significantly reduced IL-6 levels, a key pro-inflammatory cytokine, thereby suggesting potential applications in inflammatory diseases alongside cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
